![molecular formula C14H8Cl2N2 B14792851 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is an organic compound with the molecular formula C12H6Cl2N2 This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a nitrile group, and a vinyl group attached to a chlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of air-stable and highly active precatalysts, such as PEPPSI-IPr, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 6-(4-Chlorophenyl)-2-hydroxypyridine-3-carbonitrile
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
Uniqueness
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitrile groups, along with the vinyl linkage to the chlorophenyl ring, makes it a versatile compound with diverse applications.
特性
分子式 |
C14H8Cl2N2 |
|---|---|
分子量 |
275.1 g/mol |
IUPAC名 |
2-chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-5-1-10(2-6-12)3-7-13-8-4-11(9-17)14(16)18-13/h1-8H |
InChIキー |
KYBOUUOOAFNQHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC(=C(C=C2)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


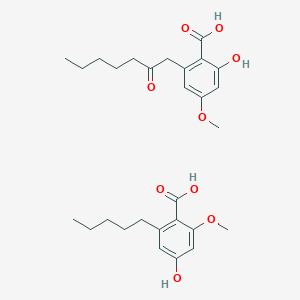
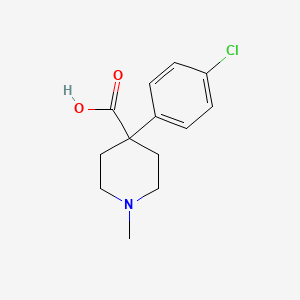
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)
![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)
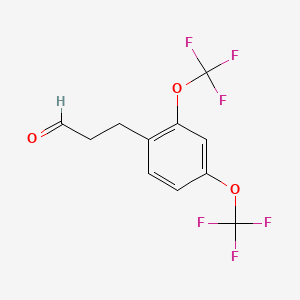

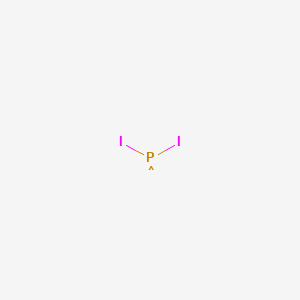
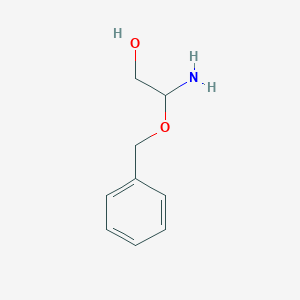
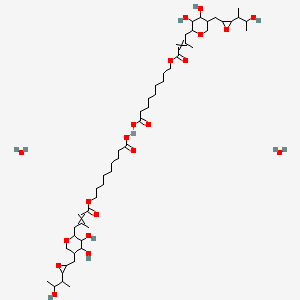
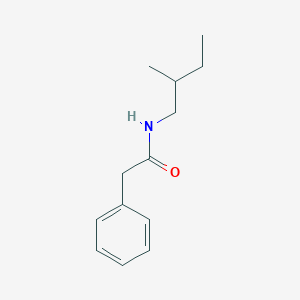
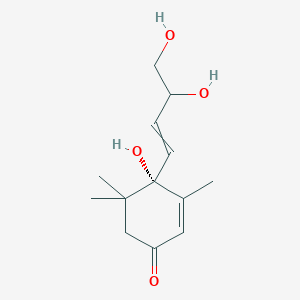
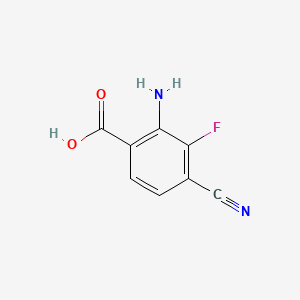
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)

